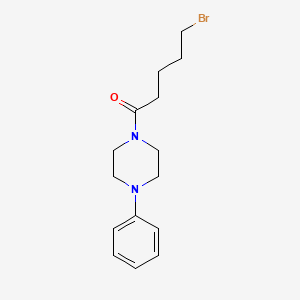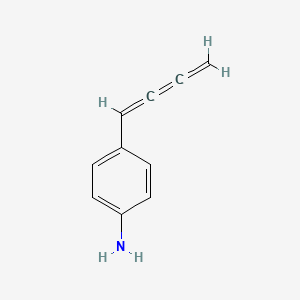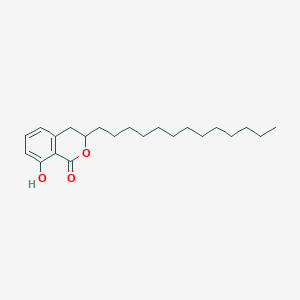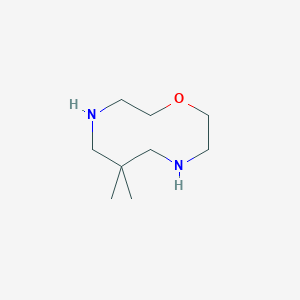
5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. This compound is characterized by the presence of a bromine atom at the 5th position of a pentanone chain, which is attached to a phenylpiperazine moiety. Phenylpiperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one typically involves the reaction of 1-(4-phenylpiperazin-1-yl)pentan-1-one with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pentanone chain. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would typically include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-(4-phenylpiperazin-1-yl)pentan-1-one.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-(4-phenylpiperazin-1-yl)pentan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological activities, including its use as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors. The bromine atom may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter activity and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Phenylpiperazin-1-yl)pentan-1-one: Lacks the bromine atom, resulting in different pharmacological properties.
5-Bromo-1-(4-(2-fluorophenyl)piperazin-1-yl)pentan-1-one: Contains a fluorine atom on the phenyl ring, which may alter its biological activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
Uniqueness
5-Bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with biological receptors, making it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
923025-07-4 |
|---|---|
Molekularformel |
C15H21BrN2O |
Molekulargewicht |
325.24 g/mol |
IUPAC-Name |
5-bromo-1-(4-phenylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C15H21BrN2O/c16-9-5-4-8-15(19)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
NWRCLNRUSARHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)



![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)


